molecular formula C16H18N8O4 B11534548 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-ethoxy-4-methoxyphenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-ethoxy-4-methoxyphenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B11534548
M. Wt: 386.37 g/mol
InChI Key: PPGHNXFVAHMYHP-QGMBQPNBSA-N
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Description

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3-ethoxy-4-methoxyphenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a triazole ring, and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3-ethoxy-4-methoxyphenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Triazole Ring: The triazole ring is often synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Condensation Reaction: The final step involves the condensation of the oxadiazole and triazole intermediates with the appropriate aldehyde or ketone to form the carbohydrazide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3-ethoxy-4-methoxyphenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to an amino group.

    Substitution: The methoxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenation reagents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group would yield nitro derivatives, while reduction would regenerate the amino group.

Scientific Research Applications

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3-ethoxy-4-methoxyphenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antimicrobial, anticancer, or anti-inflammatory properties.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Chemical Research: It serves as a model compound for studying the reactivity and stability of complex organic molecules.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3-ethoxy-4-methoxyphenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C16H18N8O4

Molecular Weight

386.37 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3-ethoxy-4-methoxyphenyl)methylideneamino]-5-methyltriazole-4-carboxamide

InChI

InChI=1S/C16H18N8O4/c1-4-27-12-7-10(5-6-11(12)26-3)8-18-20-16(25)13-9(2)24(23-19-13)15-14(17)21-28-22-15/h5-8H,4H2,1-3H3,(H2,17,21)(H,20,25)/b18-8+

InChI Key

PPGHNXFVAHMYHP-QGMBQPNBSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=C(N(N=N2)C3=NON=C3N)C)OC

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=C(N(N=N2)C3=NON=C3N)C)OC

Origin of Product

United States

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